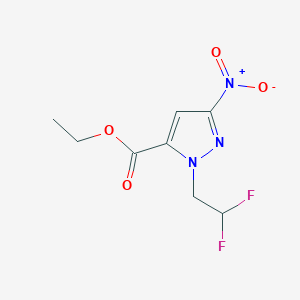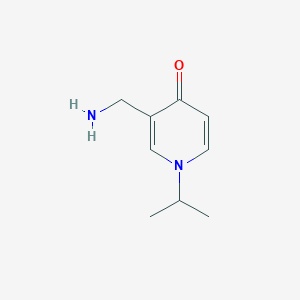
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one is an organic compound that belongs to the pyridine family It is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with an isopropyl group at the 1-position and a ketone group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one typically involves the reaction of 3-cyanopyridine with isopropylamine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a catalyst such as Raney nickel, which facilitates the reduction of the nitrile group to an aminomethyl group . The reaction conditions generally include a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions0-25°C.
Substitution: Various nucleophiles (e.g., halides, amines); conditionssolvent-dependent, typically room temperature to 100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.
Applications De Recherche Scientifique
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the isopropyl and ketone groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar aminomethyl functionality but different structural features.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents, such as 3-(aminomethyl)pyridine.
Uniqueness
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one is unique due to the combination of its aminomethyl, isopropyl, and ketone groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-(aminomethyl)-1-propan-2-ylpyridin-4-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)11-4-3-9(12)8(5-10)6-11/h3-4,6-7H,5,10H2,1-2H3 |
Clé InChI |
JBJNGGSIGJHHAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC(=O)C(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


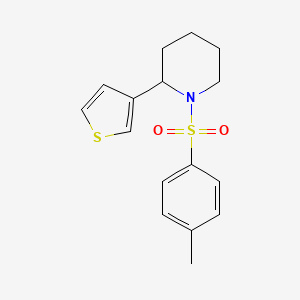
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
![3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11796993.png)
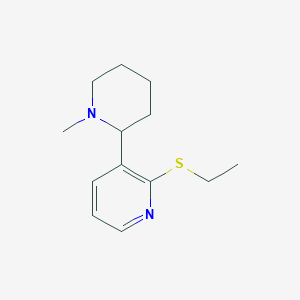




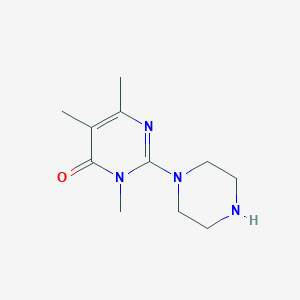

![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)
